molecular formula C₄₇H₇₆O₁₈ B1141298 アスペロサポニンVI CAS No. 39524-08-8

アスペロサポニンVI

カタログ番号 B1141298
CAS番号: 39524-08-8
分子量: 929.1
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Asperosaponin VI is recognized for its range of biological and pharmacological activities, including cardioprotective, osteogenic, and neuroprotective effects. It has been isolated and studied for its potential in treating conditions such as myocardial infarction, osteoporosis, and inflammation-induced depression.

Synthesis Analysis

The synthesis of Asperosaponin VI involves its extraction from the roots of Dipsacus asper. The process typically includes solvent extraction, followed by purification techniques such as column chromatography and high-performance liquid chromatography to isolate the compound in a pure form.

Molecular Structure Analysis

Asperosaponin VI is a triterpene saponin characterized by a complex molecular structure that includes multiple hydroxyl groups, which may contribute to its solubility and bioactivity. Its structure has been elucidated through various spectroscopic methods, including mass spectrometry and nuclear magnetic resonance.

Chemical Reactions and Properties

The chemical properties of Asperosaponin VI are influenced by its triterpene saponin structure, which is known to interact with biological membranes and proteins. These interactions can lead to various biological effects, including modulation of signaling pathways and enzymatic activities.

Physical Properties Analysis

The physical properties of Asperosaponin VI, such as solubility, melting point, and stability, are crucial for its pharmacological applications. These properties can affect its absorption, distribution, metabolism, and excretion in the body.

Chemical Properties Analysis

Asperosaponin VI's chemical reactivity, particularly its ability to undergo hydrolysis, oxidation, and conjugation reactions, plays a significant role in its metabolic pathways. These reactions can lead to the formation of active metabolites or facilitate its elimination from the body.

  • Li et al. (2010) investigated the cardioprotective effects of Asperosaponin VI in a rat model of acute myocardial infarction, suggesting its potential in scavenging lipid peroxidation products and reactive oxygen species (Li et al., 2010).
  • Mo et al. (2023) revealed the enhancement of Asperosaponin VI's biopharmacological characteristics through dynamic self-assembly in the gastrointestinal environment, which could improve its oral bioavailability (Mo et al., 2023).

科学的研究の応用

抗うつ効果

アスペロサポニンVIは、抗うつ剤としての可能性を示しています {svg_1}. マウスの慢性軽度ストレス(CMS)によって誘発されるうつ病様行動を改善します {svg_2}. この効果は、海馬ミクログリアの炎症促進型から神経保護型への転換に関連しています {svg_3}. この化合物は、海馬ミクログリアとニューロン間の相互作用を促進し、シナプス機能を維持します {svg_4}.

神経保護効果

この化合物は、PPAR-γ経路を介して海馬において神経保護型ミクログリア表現型を誘導します {svg_5}. CMSマウスの海馬において、炎症促進性サイトカインを抑制し、抗炎症性サイトカインを上昇させます {svg_6}.

脂質代謝の調節

This compoundは、脂質代謝を調節することが報告されています {svg_7}. この特性により、脂質代謝に関連する状態に対する潜在的な治療薬となります。

ERストレスの軽減

この化合物は、ERストレスを軽減できます {svg_8}. ERストレスは、神経変性疾患や代謝性疾患など、さまざまな疾患に関与する細胞プロセスです。

血管新生促進

This compoundは、血管新生、すなわち新しい血管の形成を促進します {svg_9}. この特性は、創傷治癒など、血流改善を必要とする状態の治療に役立ちます {svg_10}.

創傷治癒

この化合物は、創傷治癒を促進します {svg_11}. 再生組織の血管新生を促進し、創傷治癒を促進します {svg_12}.

ジャスモン酸生合成とシグナル伝達の調節

研究によると、ジャスモン酸生合成とシグナル伝達は、this compoundの生合成に関連していることが示唆されています {svg_13}. このことは、この化合物の栽培と生産に影響を与える可能性があります。

血管損傷関連創傷に対する潜在的な治療薬

This compoundは、血管新生特性を持つため、血管損傷関連創傷に対する潜在的な治療薬です {svg_14}.

作用機序

Asperosaponin VI, also known as Akebia saponin D, is a natural compound with a wide range of biological and pharmacological activities . This article will delve into the mechanism of action of Asperosaponin VI, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Asperosaponin VI has been found to target several key proteins and pathways in the body. It has been shown to up-regulate the Hypoxia-inducible factor 1-alpha (HIF-1α) and Vascular endothelial growth factor (VEGF) signaling pathway, which are crucial for angiogenesis . It also targets the Peroxisome proliferator-activated receptor gamma (PPAR-γ) signaling pathway in microglial cells .

Mode of Action

Asperosaponin VI interacts with its targets to induce several changes. It promotes angiogenesis in human umbilical vein endothelial cells (HUVECs) by up-regulating the HIF-1α/VEGF pathway . It also induces a neuroprotective microglial phenotype in the hippocampus via the PPAR-γ pathway .

Biochemical Pathways

Asperosaponin VI affects several biochemical pathways. It enhances the HIF-1α/VEGF pathway, promoting angiogenesis and accelerating wound healing . It also regulates the PPAR-γ pathway, inducing a neuroprotective microglial phenotype in the hippocampus . Furthermore, it promotes osteogenic differentiation of bone marrow stromal cells through the PI3K/AKT signaling pathway .

Pharmacokinetics

Asperosaponin VI’s development and application have been restricted due to poor gastrointestinal permeability and oral bioavailability . . This promotes the gastrointestinal absorption and permeability of Asperosaponin VI, increasing its exposure in vivo and thus improving its biopharmacological characteristics .

Result of Action

Asperosaponin VI has several molecular and cellular effects. It promotes angiogenesis, enhances vascularization in regenerated tissue, and facilitates wound healing . It also improves the bone microstructure by reversing the decrease in bone volume fraction and trabecular number, and the increase in trabecular separation and structure model index of cancellous bone in hindlimb suspension mice .

Action Environment

The action of Asperosaponin VI is influenced by the gastrointestinal environment. The interaction between Asperosaponin VI and endogenous components NaTC and/or DOPC in the gastrointestinal environment influences its biopharmaceutical properties .

特性

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3/t23-,24-,25+,26+,27+,28+,29-,30-,31+,32+,33-,34-,35+,36+,37+,38+,39-,40-,43-,44-,45+,46+,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRXMHCQWYVXTE-HMRSNRLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H76O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

929.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39524-08-8
Record name Asperosaponin VI
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39524-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Q & A

Q1: What are the primary molecular targets of Asperosaponin VI?

A1: Research suggests that Asperosaponin VI interacts with various molecular targets, including:

  • Estrogen Receptors: Asperosaponin VI has been shown to exert estrogen-like effects, likely through interaction with estrogen receptors. [] This interaction may contribute to its osteogenic activity.
  • PPAR-γ Pathway: Studies indicate that Asperosaponin VI may ameliorate depressive-like behaviors in mice by modulating the PPAR-γ pathway in microglia, promoting a neuroprotective phenotype. []
  • PERK Pathway: Asperosaponin VI has been shown to promote osteogenic differentiation of periodontal ligament stem cells by inhibiting the PERK pathway, a key player in the endoplasmic reticulum stress response. []
  • PI3K/Akt Pathway: Evidence suggests that Asperosaponin VI activates the PI3K/Akt pathway, contributing to its positive effects on the proliferation and osteogenic differentiation of periodontal ligament stem cells. []
  • Nrf2/HO-1/NF-κB Axis: Research indicates that Asperosaponin VI exerts anti-inflammatory effects by activating the Nrf2/HO-1 pathway, thereby inhibiting NF-κB signaling and suppressing the production of inflammatory mediators. []

Q2: How does Asperosaponin VI promote osteogenic differentiation?

A2: Asperosaponin VI appears to promote osteogenic differentiation through multiple mechanisms:

  • BMP-2 Upregulation: Studies have shown that Asperosaponin VI can induce osteoblast maturation and differentiation, potentially by increasing the synthesis of Bone Morphogenetic Protein-2 (BMP-2). []
  • Activation of p38 and ERK1/2: Asperosaponin VI has been found to activate the p38 and ERK1/2 signaling pathways, which are involved in osteoblast differentiation and bone formation. []
  • Estrogen Signaling Pathway: Research suggests that Asperosaponin VI may induce osteogenic differentiation via the estrogen signaling pathway, highlighting its potential as an anti-osteoporosis agent. []

Q3: What is the role of Asperosaponin VI in modulating inflammation?

A3: Asperosaponin VI has demonstrated anti-inflammatory effects in various studies:

  • Suppression of Inflammatory Mediators: In chondrocytes, Asperosaponin VI has been shown to inhibit the production of inflammatory mediators such as COX-2, iNOS, NO, PGE2, IL-6, and TNF-α. []
  • Activation of Nrf2/HO-1 Pathway: Mechanistically, Asperosaponin VI activates the Nrf2/HO-1 pathway, leading to the inhibition of NF-κB signaling and a reduction in inflammation. []
  • Modulation of Microglial Phenotype: Asperosaponin VI promotes a shift from a pro-inflammatory to a neuroprotective phenotype in microglia, potentially by enhancing CX3CL1/CX3CR1 and CD200/CD200R signaling. []

Q4: What is the molecular formula and weight of Asperosaponin VI?

A4: The molecular formula of Asperosaponin VI is C54H82O23, and its molecular weight is 1098.5 g/mol.

Q5: Is there any spectroscopic data available for Asperosaponin VI?

A5: While the provided research papers do not delve into detailed spectroscopic characterization, they often mention the use of techniques like HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) for identification and quantification. [, , , , ] Specific mass-to-charge ratios (m/z) for Asperosaponin VI and its metabolites are reported in several studies. [, , , ]

Q6: What is known about the absorption and metabolism of Asperosaponin VI?

A6: Studies indicate that Asperosaponin VI undergoes significant metabolism after oral administration. [, , , ]

  • Metabolites: Research has identified several metabolites in rat feces, including hederagenin-28-β-D-glucopyranoside and 3-O-α-L-arabinopyranosyl hederagenin. []
  • Biliary Excretion: Asperosaponin VI and its metabolites are excreted in bile. []
  • Intestinal Absorption: Research suggests that Asperosaponin VI absorption in the rat intestine might be influenced by other components present in Dipsacus asper extracts. []

Q7: Does the particle size of Asperosaponin VI affect its dissolution and bioavailability?

A7: Yes, studies have demonstrated that smaller particle sizes of Asperosaponin VI, such as superfine powders, exhibit improved dissolution rates, which may contribute to enhanced bioavailability and stronger estrogenic effects. []

Q8: Are there any known drug-drug interactions or drug-metabolizing enzyme interactions associated with Asperosaponin VI?

A8: The provided research papers do not provide detailed information on specific drug-drug interactions or drug-metabolizing enzyme interactions associated with Asperosaponin VI. Further research is needed to fully characterize these aspects.

Q9: What are the key in vitro and in vivo models used to study the effects of Asperosaponin VI?

A9: Researchers have employed a variety of in vitro and in vivo models to investigate the biological activities of Asperosaponin VI:

    • Osteoblast cell lines (e.g., MC3T3-E1) to assess osteogenic differentiation. []
    • Chondrocytes to evaluate anti-inflammatory effects. []
    • Human periodontal ligament stem cells to investigate periodontal tissue regeneration. [, ]
    • C2C12 myotubes to study skeletal muscle regeneration. []
    • Caco-2 cells to assess intestinal permeability. []
    • Rodent models of osteoporosis have been used to evaluate the bone-protective effects of Asperosaponin VI. [, ]
    • Rat models with chronic mild stress (CMS) have been employed to explore the antidepressant-like effects of Asperosaponin VI. []
    • Mouse models of osteoarthritis have been used to investigate the potential of Asperosaponin VI in alleviating joint degeneration. []
    • Rat models of skeletal muscle injury have been employed to explore the role of Asperosaponin VI in muscle regeneration. []

Q10: What are the potential therapeutic applications of Asperosaponin VI based on in vitro and in vivo studies?

A10: Preclinical studies suggest potential therapeutic applications for Asperosaponin VI in various areas:

  • Osteoporosis: Asperosaponin VI's ability to promote osteogenic differentiation and inhibit bone loss in animal models makes it a promising candidate for the development of new osteoporosis treatments. [, , , ]
  • Osteoarthritis: Its anti-inflammatory effects and potential to protect cartilage suggest a potential role in managing osteoarthritis. []
  • Depression: Studies showing the modulation of microglial activity and improvement of depressive-like behaviors in mice highlight its potential as an antidepressant. []
  • Periodontitis: Research suggests that Asperosaponin VI may promote the regeneration of periodontal tissues, indicating potential applications in dentistry. [, ]
  • Skeletal Muscle Injury: Asperosaponin VI’s ability to promote muscle regeneration and improve muscle function after injury makes it a potential candidate for the treatment of muscular dystrophies and other muscle-wasting diseases. []

Q11: Have any clinical trials been conducted to evaluate the efficacy and safety of Asperosaponin VI in humans?

A11: The provided research papers primarily focus on preclinical studies. While these studies highlight the therapeutic potential of Asperosaponin VI, further research, including well-designed clinical trials, is crucial to determine its efficacy and safety profile in humans.

Q12: What are the common analytical techniques used to quantify Asperosaponin VI?

A12: High-Performance Liquid Chromatography (HPLC) is frequently employed for the quantitative determination of Asperosaponin VI in various matrices, including plant extracts, formulations, and biological samples. [, , , , , , , , , , , , , ]

Q13: How do researchers ensure the quality control of Asperosaponin VI during research and development?

A13: Quality control measures typically involve:

  • Method Validation: Analytical methods, such as HPLC, are rigorously validated to ensure their accuracy, precision, specificity, linearity, range, robustness, and stability. []

Q14: How does wine-processing affect the chemical composition of Dipsacus asper and the content of Asperosaponin VI?

A14: Studies show that wine-processing can alter the chemical composition of Dipsacus asper, often leading to an increase in Asperosaponin VI content. [, ] This traditional processing method may enhance the bioavailability or therapeutic effects of Asperosaponin VI. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。